molecular formula C21H12Cl2N2O3 B14614473 Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- CAS No. 60680-42-4

Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl-

Cat. No.: B14614473
CAS No.: 60680-42-4
M. Wt: 411.2 g/mol
InChI Key: ILCJGKHJNGKYOJ-UHFFFAOYSA-N
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Description

Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- is a complex organic compound characterized by its unique quinoxaline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and dioxido groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- include:

Uniqueness

The uniqueness of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- lies in its specific dichloro and dioxido substitutions, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60680-42-4

Molecular Formula

C21H12Cl2N2O3

Molecular Weight

411.2 g/mol

IUPAC Name

(6,7-dichloro-1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-yl)-phenylmethanone

InChI

InChI=1S/C21H12Cl2N2O3/c22-15-11-17-18(12-16(15)23)25(28)20(21(26)14-9-5-2-6-10-14)19(24(17)27)13-7-3-1-4-8-13/h1-12H

InChI Key

ILCJGKHJNGKYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-])C(=O)C4=CC=CC=C4

Origin of Product

United States

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